5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one 5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15287344
InChI: InChI=1S/C22H14O3/c1-13-8-22(23)25-21-11-20-18(10-17(13)21)19(12-24-20)16-7-6-14-4-2-3-5-15(14)9-16/h2-12H,1H3
SMILES:
Molecular Formula: C22H14O3
Molecular Weight: 326.3 g/mol

5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC15287344

Molecular Formula: C22H14O3

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C22H14O3
Molecular Weight 326.3 g/mol
IUPAC Name 5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C22H14O3/c1-13-8-22(23)25-21-11-20-18(10-17(13)21)19(12-24-20)16-7-6-14-4-2-3-5-15(14)9-16/h2-12H,1H3
Standard InChI Key QSUMPAZHNWVKET-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4

Introduction

5-Methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of chromenes, specifically furochromenes. This compound is characterized by its unique structural features, including a fused benzene and furan ring system along with a naphthyl substituent. The molecular formula for this compound is not explicitly provided in the available sources, but its molecular weight is approximately 326.35 g/mol. The presence of the naphthyl group enhances its biological activity compared to simpler chromene derivatives.

Synthesis of 5-Methyl-3-(2-Naphthyl)-7H-Furo[3,2-g]Chromen-7-One

The synthesis of this compound typically involves multi-step organic reactions. Common methods include condensation reactions, which require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are often employed to monitor the progress of the synthesis.

Biological Activities and Applications

This compound is of significant interest in medicinal chemistry due to its potential biological activities. Furocoumarins, a broader category that includes this compound, often exhibit properties such as antiviral, anticancer, and antimicrobial effects. The specific biological activities of 5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one are linked to its interactions with biological targets, which are typically assessed through spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparison with Similar Compounds

Several compounds share structural similarities with 5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one. For example:

Compound NameMolecular FormulaUnique Features
6-Benzyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-oneNot specifiedContains a benzyl group at the 6-position
5-Methyl-2-(1-naphthyl)furo[3,2-g]chromen-7-oneNot specifiedHas a naphthyl group at the 2-position instead
6-Propylfuro[3,2-g]chromen-7-oneNot specifiedFeatures a propyl group at the 6-position

Research Findings and Future Directions

Research on 5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one highlights its potential for further derivatization and exploration in medicinal chemistry. The compound's interactions with biological systems make it a candidate for various scientific applications. Future studies should focus on elucidating its mechanism of action and exploring its therapeutic potential through in vitro and in vivo experiments.

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